Homocitric Acid: A Technical Guide to Its Core Chemical Properties
Homocitric Acid: A Technical Guide to Its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitric acid, a homolog of citric acid, is a naturally occurring tricarboxylic acid that plays a crucial role in various biochemical pathways.[1] Notably, it is an essential component of the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which is fundamental for biological nitrogen fixation.[1] Furthermore, homocitric acid is a key intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi. This technical guide provides an in-depth overview of the basic chemical properties of homocitric acid, detailed experimental protocols for their determination, and a visualization of its involvement in a key metabolic pathway.
Core Chemical Properties of Homocitric Acid
The fundamental chemical and physical properties of homocitric acid are summarized in the table below. It is important to note that while some experimental data is available, particularly for its lactone form, other values are based on computational predictions.
| Property | Value | Source & Notes |
| Molecular Formula | C₇H₁₀O₇ | --INVALID-LINK--[2] |
| Molecular Weight | 206.15 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless solid | --INVALID-LINK--[1] |
| pKa (Strongest Acidic) | ~3.09 | Predicted by ChemAxon |
| Aqueous Solubility | ~191 g/L | Predicted by ALOGPS |
| Melting Point | Not Available | Data for the free acid is not readily available in the searched literature. |
| Optical Activity | Chiral | As an asymmetric molecule, homocitric acid is optically active.[1] The specific rotation of a synthetic intermediate, (−)-homocitric acid lactone, has been reported as [α]D²⁰.² = -6.01 (c=1, H₂O).[3] |
| Homocitric Acid γ-lactone Melting Point | Not Available | While a specific melting point is not provided, it exists as a stable crystalline solid. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of homocitric acid are outlined below. These protocols are based on established analytical techniques.
Determination of pKa Values by Potentiometric Titration
The acid dissociation constants (pKa) of homocitric acid can be determined by potentiometric titration.
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Preparation of Homocitric Acid Solution: A precise weight of homocitric acid is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since homocitric acid is a tricarboxylic acid, multiple inflection points and corresponding pKa values are expected.
Determination of Aqueous Solubility by the Shake-Flask Method
The equilibrium solubility of homocitric acid in water can be determined using the shake-flask method.
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Sample Preparation: An excess amount of solid homocitric acid is added to a known volume of purified water in a sealed, airtight container.
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Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
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Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.[4]
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Concentration Analysis: The concentration of homocitric acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
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Calculation: The solubility is expressed as the concentration of the saturated solution, typically in g/L or mol/L.
Determination of Melting Point by Capillary Method
The melting point of homocitric acid can be determined using a standard melting point apparatus.
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Sample Preparation: A small amount of finely powdered, dry homocitric acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[5]
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Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded.[5]
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Melting Range: The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound.
Determination of Optical Rotation by Polarimetry
The optical activity of a chiral compound like homocitric acid is measured using a polarimeter.[6]
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Solution Preparation: A solution of homocitric acid of a known concentration is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., water) at a constant temperature.[7]
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Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.[7]
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Measurement: The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.[6]
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Angle of Rotation: The angle by which the plane of polarized light is rotated by the solution is measured. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[6]
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength used for the measurement are also reported.[6][7]
Signaling Pathway and Experimental Workflow Visualization
Homocitric acid is a critical intermediate in the biosynthesis of the essential amino acid lysine via the α-aminoadipate pathway, which is operative in fungi and some other eukaryotes. The following diagram illustrates the initial steps of this pathway, highlighting the formation of homocitric acid.
Caption: Initial steps of the α-aminoadipate pathway for lysine biosynthesis.
References
- 1. Homocitric acid - Wikipedia [en.wikipedia.org]
- 2. (+-)-Homocitric acid | C7H10O7 | CID 28371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Homocitric Acid Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
